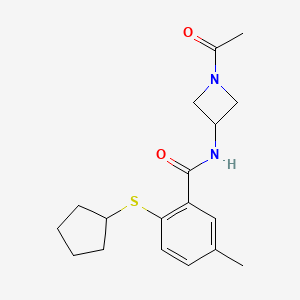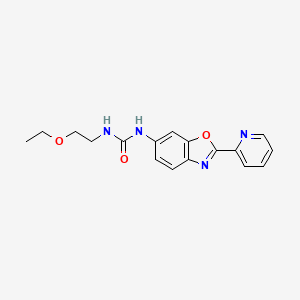![molecular formula C18H14N2O5 B7636172 [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636172.png)
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique molecular structure and has been found to exhibit several interesting properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways within cells. This modulation can lead to changes in gene expression, protein synthesis, and other cellular processes that ultimately result in the observed biological effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit several interesting biochemical and physiological effects. These effects include its ability to induce DNA damage, its potential anti-inflammatory properties, and its ability to inhibit the growth of cancer cells. Additionally, this compound has been found to exhibit low toxicity and high selectivity for certain cell types, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate in lab experiments is its unique molecular structure, which allows it to interact with various cellular processes in a specific and selective manner. Additionally, this compound has been found to exhibit low toxicity and high selectivity for certain cell types, making it a promising candidate for further research. However, one of the main limitations of using this compound in lab experiments is its relatively high cost, which may limit its use in certain research applications.
Direcciones Futuras
There are several future directions for research involving [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate. Some of the most promising directions include further studies on its potential use as a fluorescent probe for detecting DNA damage, its potential use as an anti-inflammatory agent, and its ability to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations associated with its use.
Métodos De Síntesis
The synthesis of [2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate involves the reaction of 2-methoxybenzoyl chloride with 2-oxo-2-phenylethyl isocyanate, followed by the reaction of the resulting intermediate with phthalic anhydride. This reaction results in the formation of the desired compound in high yield and purity.
Aplicaciones Científicas De Investigación
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit several interesting properties that make it a promising candidate for various research applications. Some of the most notable research applications of this compound include its use as a fluorescent probe for detecting DNA damage, its potential use as an anti-inflammatory agent, and its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
[2-(2-methoxyphenyl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-15-9-5-4-8-13(15)14(21)10-25-18(23)16-11-6-2-3-7-12(11)17(22)20-19-16/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXUXOJXYMAZKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636101.png)
![[2-oxo-2-(4-piperidin-1-ylanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636115.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636123.png)
![[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636124.png)
![[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636125.png)
![[2-(3,5-dichloroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636131.png)
![[2-(2-methyl-6-propan-2-ylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636149.png)
![[2-(2-methylsulfanylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636157.png)
![[2-(3,4-dimethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636160.png)

![[2-(3,4-diethoxyanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636183.png)
![[2-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636191.png)
![[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636192.png)